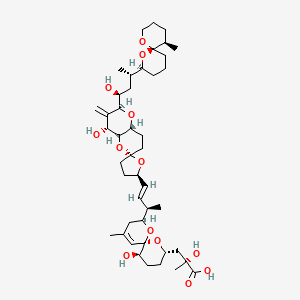

Dinophysistoxin 2

Description

Properties

IUPAC Name |

(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,6R,11R)-11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13/c1-25-21-35(56-44(23-25)36(46)14-13-31(54-44)24-41(6,50)40(48)49)26(2)11-12-30-15-18-42(53-30)19-16-34-39(57-42)37(47)29(5)38(52-34)32(45)22-27(3)33-10-7-17-43(55-33)28(4)9-8-20-51-43/h11-12,23,26-28,30-39,45-47,50H,5,7-10,13-22,24H2,1-4,6H3,(H,48,49)/b12-11+/t26-,27+,28-,30+,31+,32+,33+,34-,35+,36-,37-,38+,39-,41-,42-,43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFKTXCAUCYQBT-KIXJXINUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCOC12CCCC(O2)C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)O)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCO[C@@]12CCC[C@H](O2)[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)O)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893702 | |

| Record name | Dinophysistoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139933-46-3 | |

| Record name | Dinophysistoxin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139933-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinophysistoxin 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139933463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinophysistoxin 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139933-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOPHYSISTOXIN 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH78DHY1JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Origin and Biosynthesis of Dinophysistoxin 2

Molecular Genetics of Toxin Production

The biosynthesis of complex molecules like DTX2 in dinoflagellates is a sophisticated process involving multiple enzymatic steps. While the exact pathways for DTX2 are still under investigation, it is understood that polyketide synthases (PKSs) are likely involved, given the polyketide nature of many dinoflagellate toxins, including okadaic acid (OA), which shares structural similarities with DTXs nih.govnih.govmdpi.comnih.govfrontiersin.orgawi.de. Research into the genetic basis of toxin production in dinoflagellates is an active field, driven by the need to understand and potentially mitigate the effects of harmful algal blooms (HABs).

Challenges in Dinoflagellate Genome Analysis

Studying the molecular genetics of toxin production in dinoflagellates is fraught with significant challenges, primarily stemming from their unique and complex genomic architecture nih.govnih.govresearchgate.netmdpi.comnih.govplos.orgmicrobiologyresearch.org.

Large Genome Size: Dinoflagellate genomes are exceptionally large, often ranging from 3 to 250 picograms of DNA per haploid genome, which translates to approximately 1.2 to 112 billion base pairs nih.govmdpi.comnih.govplos.org. This massive size, often several times larger than the human genome, makes complete genome sequencing and assembly a formidable task.

Genome Complexity and Organization: Dinoflagellate genomes are characterized by high GC content (45%-70%), unusual DNA composition, and a significant proportion of repetitive non-coding DNA nih.govmdpi.complos.org. Furthermore, genes are often present in multiple copies, arranged in tandem repeats, with some genes potentially existing in up to 105 copies nih.govnih.gov. This high gene copy number, coupled with extensive gene duplication events, complicates gene identification and analysis mdpi.complos.org.

Peculiar Gene Regulation: Dinoflagellates exhibit unique gene regulation mechanisms, including spliced leader (SL) trans-splicing, where a conserved SL sequence is added to the 5' end of mRNA, and mRNA transposition nih.govmdpi.comnih.govplos.org. These processes, along with a high degree of DNA methylation and the presence of unusual bases like hydroxymethyluracil, further complicate transcriptional analysis and gene expression studies nih.govplos.org.

Chromosomal Structure: Dinoflagellate chromosomes are permanently condensed throughout the cell cycle and lack typical eukaryotic nucleosome organization, instead being tightly packaged with histone-like proteins nih.govnih.govplos.org. This unique structure can hinder DNA extraction and analysis.

Intron Richness: Studies have indicated that genes involved in polyketide synthesis (PKS) in dinoflagellates can be intron-rich, with some sequences containing up to 18 introns, posing difficulties in cloning entire genes from genomic DNA libraries nih.gov.

These factors collectively make it challenging to pinpoint specific genes involved in toxin biosynthesis, such as those responsible for DTX2 production, using traditional genomic approaches alone nih.govnih.govresearchgate.netmdpi.com.

Transcriptomic Approaches for Gene Identification

Given the limitations of genomic sequencing, transcriptomic approaches, particularly RNA sequencing (RNA-seq), have become invaluable tools for investigating toxin biosynthesis in dinoflagellates nih.govnih.govresearchgate.netmdpi.commdpi.com. These methods allow researchers to study the genes that are actively being expressed, providing insights into metabolic pathways and potential toxin-related genes.

Gene Discovery: RNA-seq allows for the de novo assembly of transcriptomes, enabling the identification of a large number of expressed sequence tags (ESTs) and unigenes nih.govmdpi.complos.orgmdpi.comnih.govnih.govresearchgate.net. This has been crucial for discovering genes potentially involved in polyketide synthesis, which are believed to be central to the production of DTX2 and other DSP toxins nih.govnih.govmdpi.comnih.govawi.denih.govresearchgate.netplos.orgnoaa.gov. For example, studies have identified numerous unigenes encoding polyketide synthases (PKSs) and related enzymes in toxic dinoflagellate species like Prorocentrum lima and Karenia mikimotoi nih.govnih.govresearchgate.netplos.orgnoaa.gov.

Differential Gene Expression: By comparing transcriptomes from toxic and non-toxic strains, or under different environmental conditions, researchers can identify genes that are differentially expressed and potentially linked to toxin production nih.govmdpi.comnih.govresearchgate.net. For instance, a study comparing a toxin-producing strain of Alexandrium catenella with its non-toxic mutant revealed 35 differentially expressed genes, with some showing patterns consistent with toxin biosynthesis mdpi.com. Similarly, phosphorus-limited conditions in Prorocentrum lima led to the upregulation of 16 PKS genes, correlating with increased toxin expression nih.govnih.gov.

Identification of Toxin Biosynthesis Gene Homologs: Transcriptomic data has facilitated the identification of homologs of known toxin biosynthesis genes, such as the sxt gene cluster responsible for saxitoxin (B1146349) (STX) synthesis in cyanobacteria mdpi.comnih.govmicrobiologyresearch.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.org. While direct homologs for DTX2 biosynthesis are not yet fully characterized, the presence of PKS genes with specific domains (e.g., ketoacyl synthase - KS) provides strong evidence for their involvement mdpi.comnih.govawi.denih.govresearchgate.netplos.orgmdpi.comnih.gov.

Distinguishing Dinoflagellate Genes: The presence of the spliced leader (SL) sequence in dinoflagellate mRNA transcripts is a key feature used to distinguish them from bacterial sequences, confirming their dinoflagellate origin nih.govmdpi.com.

Transcriptomic studies have thus provided significant insights into the potential genetic machinery underlying toxin production in dinoflagellates, including those that produce DTX2 nih.govnih.govresearchgate.net.

Genetic Basis of Toxin Evolution and Regulation

The evolution and regulation of toxin production in dinoflagellates are complex and not fully understood, but research points towards several key aspects:

Evolutionary Origins: The presence of similar toxin biosynthesis genes (e.g., sxt genes for STX) in both dinoflagellates and cyanobacteria has led to theories of convergent evolution or horizontal gene transfer (HGT) as potential mechanisms for the acquisition of these pathways mdpi.comfrontiersin.org. HGT is considered a significant driver of genome evolution in dinoflagellates, potentially contributing to their chimeric genomes nih.govmdpi.comfrontiersin.org. The identification of PKS genes in dinoflagellates that phylogenetically group within a "protistan" clade, distinct from bacterial origins, supports their endogenous evolution or ancient HGT events nih.govnih.gov.

Gene Clusters vs. Scattered Genes: In cyanobacteria, genes involved in saxitoxin synthesis are typically found in a single gene cluster nih.govmicrobiologyresearch.orgmdpi.com. However, studies in dinoflagellates like Alexandrium minutum suggest that these sxt genes may be scattered across different linkage groups, indicating a different genomic organization and potentially a dissociated genetic mechanism for producing toxin analogues nih.govmicrobiologyresearch.orgnih.gov. This scattering could imply a more complex regulatory landscape.

Regulation Mechanisms: Gene regulation in dinoflagellates is predominantly post-transcriptional, with only a small percentage of genes regulated at the transcriptional level nih.gov. While specific regulatory elements for DTX2 biosynthesis are not yet identified, studies on other toxins suggest that environmental factors, such as nutrient availability (e.g., phosphorus limitation), can influence the expression of toxin-related genes, including PKSs nih.govnih.govmdpi.comnih.govmdpi.com. The presence of transcription factors and regulatory elements (e.g., TATA box-binding protein interacting proteins) has been noted in dinoflagellate transcriptomes, indicating potential, albeit less common, transcriptional control nih.govmdpi.com.

Candidate Genes and Pathways: Research is ongoing to identify specific genes and pathways responsible for DTX2 biosynthesis. Polyketide synthases (PKSs) are the primary candidates, with various types (Type I, single-domain, multi-domain) and hybrid NRPS/PKS systems being identified in toxin-producing dinoflagellates nih.govmdpi.comnih.govawi.denih.govresearchgate.netplos.org. The exact combination and function of these enzymes in DTX2 synthesis remain an area of active investigation. For example, studies on Prorocentrum lima have identified numerous PKS genes, with some showing differential expression under nutrient limitation, suggesting a link to toxin production nih.govresearchgate.net.

The genetic basis of toxin evolution and regulation in dinoflagellates is a dynamic field, with ongoing research aiming to unravel the complex interplay of genes, regulatory mechanisms, and evolutionary history that governs the production of potent toxins like DTX2.

Compound List:

| Compound Name | Type of Toxin |

| Dinophysistoxin 2 (DTX2) | Diarrhetic Shellfish Toxin (DST) |

| Okadaic Acid (OA) | Diarrhetic Shellfish Toxin (DST) |

| Dinophysistoxin-1 (B117357) (DTX-1) | Diarrhetic Shellfish Toxin (DST) |

| Dinophysistoxin-2 (DTX-2) | Diarrhetic Shellfish Toxin (DST) |

| Dinophysistoxin-3 (DTX-3) | Diarrhetic Shellfish Toxin (DST) |

| Dinophysistoxin-4 (DTX-4) | Diarrhetic Shellfish Toxin (DST) |

| Dinophysistoxin-5 (DTX-5) | Diarrhetic Shellfish Toxin (DST) |

| Dinophysistoxin-5a (DTX-5a) | Diarrhetic Shellfish Toxin (DST) |

| Dinophysistoxin-5b (DTX-5b) | Diarrhetic Shellfish Toxin (DST) |

| Acanthifolicin | Diarrhetic Shellfish Toxin (DST) |

| Saxitoxin (STX) | Paralytic Shellfish Toxin (PST) |

| Saxitoxins (STXs) | Paralytic Shellfish Toxins (PSTs) |

| Brevetoxins (BTXs) | Neurotoxin |

| Maitotoxins (MTXs) | Marine Toxin |

| Ciguatoxins (CTXs) | Marine Toxin |

| Pinnatoxins (PnTXs) | Cyclic Imine Toxin |

| Palytoxins (PLTXs) | Marine Toxin |

| Yessotoxins | Marine Toxin |

| Zooxanthellatoxins | Marine Toxin |

| Karlotoxins | Marine Toxin |

| Azaspiracids (AZAs) | Marine Toxin |

| Spirolides (SPXs) | Cyclic Imine Toxin |

| Gymnoceramide | Marine Toxin |

| Symbioramide | Marine Toxin |

| Amphidinolides | Polyketide Toxin |

| Amphidinol | Polyketide Toxin |

| Azaspiracid | Marine Toxin |

| Ceramide | Marine Toxin |

| Pinnatoxins | Cyclic Imine Toxin |

| Gymnoceramide | Marine Toxin |

| Symbioramide | Marine Toxin |

| Gymnocin A | Polyketide Toxin |

| Gymnocin B | Polyketide Toxin |

| Maitotoxin-1 | Marine Toxin |

| Maitotoxin-3 | Marine Toxin |

| Ciguatoxin | Marine Toxin |

| Maitotoxin | Marine Toxin |

| Gymnodinium catenatum | Dinoflagellate species |

| Prorocentrum lima | Dinoflagellate species |

| Prorocentrum hoffmanianum | Dinoflagellate species |

| Karenia brevis | Dinoflagellate species |

| Amphidinium operculatum | Dinoflagellate species |

| Symbiodinium sp. | Dinoflagellate genus |

| Alexandrium minutum | Dinoflagellate species |

| Alexandrium ostenfeldii | Dinoflagellate species |

| Heterocapsa triquetra | Dinoflagellate species |

| Alexandrium catenella | Dinoflagellate species |

| Alexandrium fundyense | Dinoflagellate species |

| Gambierdiscus australes | Dinoflagellate species |

| Gambierdiscus belizeanus | Dinoflagellate species |

| Dinophysis spp. | Dinoflagellate genus |

| Dinophysis acuminata | Dinoflagellate species |

| Dinophysis acuta | Dinoflagellate species |

| Dinophysis caudata | Dinoflagellate species |

| Dinophysis tripos | Dinoflagellate species |

| Dinophysis sacculus | Dinoflagellate species |

| Prorocentrum spp. | Dinoflagellate genus |

| Karenia mikimotoi | Dinoflagellate species |

| Gambierdiscus species | Dinoflagellate genus |

| Heterocapsa circularisquama | Dinoflagellate species |

| Azadinium sp. | Dinoflagellate genus |

| Amphidinium species | Dinoflagellate genus |

| Gymnodinium catenatum | Dinoflagellate species |

| Prorocentrum rhathymum | Dinoflagellate species |

| Prorocentrum minimum | Dinoflagellate species |

| Prorocentrum donghiae | Dinoflagellate species |

| Phalacroma | Dinoflagellate genus |

| Karenia brevis | Dinoflagellate species |

| Alexandrium species | Dinoflagellate genus |

| Alexandrium tamarense | Dinoflagellate species |

| Alexandrium affine | Dinoflagellate species |

| Lingulodinium polyedrum | Dinoflagellate species |

| Polarella glacialis | Dinoflagellate species |

| Gymnodinium | Dinoflagellate genus |

| Pyrodinium | Dinoflagellate genus |

| Centrodinium | Dinoflagellate genus |

| Cylindrospermopsis raciborskii | Cyanobacteria species |

| Microcystis aeruginosa | Cyanobacteria species |

The production of this compound (DTX2) by dinoflagellates is a complex biochemical process rooted in their molecular genetics. While direct identification of the complete DTX2 biosynthesis gene cluster remains an area of active research, insights are being drawn from studies on related polyketide toxins and the general genetic machinery of toxin-producing dinoflagellates. The polyketide pathway, mediated by polyketide synthases (PKSs), is strongly implicated in the synthesis of DTX2 and other diarrhetic shellfish toxins (DSTs) like okadaic acid (OA) nih.govnih.govmdpi.comnih.govfrontiersin.orgawi.de. Understanding the genetic basis of this production is challenging due to the unique and complex nature of dinoflagellate genomes.

Challenges in Dinoflagellate Genome Analysis

The study of dinoflagellate genetics, particularly concerning toxin biosynthesis, is hindered by several inherent complexities:

Enormous Genome Size: Dinoflagellate genomes are among the largest known for eukaryotic microbes, typically ranging from 3 to 250 picograms of DNA per haploid genome, equating to approximately 1.2 to 112 billion base pairs nih.govmdpi.comnih.govplos.org. This vast size makes comprehensive genome sequencing and assembly a significant undertaking.

Genome Architecture and Composition: Dinoflagellate genomes feature unusual characteristics such as high GC content (45%-70%), extensive repetitive non-coding DNA, and a high frequency of gene duplication events, often resulting in multiple copies of genes arranged in tandem nih.govmdpi.comnih.govplos.org. Furthermore, their nuclear DNA is organized differently, with chromosomes remaining condensed throughout the cell cycle and lacking typical nucleosome structures, instead associating with histone-like proteins nih.govnih.govplos.org.

Gene Regulation Peculiarities: Unique gene expression mechanisms, including spliced leader (SL) trans-splicing and mRNA transposition, complicate the analysis of gene regulation and transcript processing nih.govmdpi.comnih.govplos.org. These processes, along with high levels of DNA methylation, contribute to the complexity of understanding gene function and regulation.

Intron-Rich Genes: Genes involved in polyketide synthesis, critical for toxins like DTX2, have been found to be intron-rich in dinoflagellates, with some sequences containing numerous introns that impede cloning and analysis from genomic DNA libraries nih.gov.

These genomic peculiarities present substantial obstacles for traditional genetic analysis, necessitating the use of advanced molecular techniques nih.govnih.govresearchgate.netmdpi.com.

Transcriptomic Approaches for Gene Identification

Transcriptomics, particularly RNA sequencing (RNA-seq), has emerged as a powerful tool to overcome the challenges of dinoflagellate genome analysis and identify genes involved in toxin production nih.govnih.govresearchgate.netmdpi.commdpi.com.

Gene Discovery and Pathway Elucidation: RNA-seq allows for the comprehensive profiling of expressed genes, enabling the discovery of novel transcripts and the assembly of transcriptomes. This has been instrumental in identifying numerous polyketide synthase (PKS) genes and related enzymes in toxic dinoflagellates such as Prorocentrum lima and Karenia mikimotoi, which are likely involved in the biosynthesis of DSTs, including DTX2 nih.govnih.govawi.denih.govnih.govresearchgate.netplos.orgnoaa.gov. Studies have identified various types of PKS, including modular Type I PKSs, single-domain PKSs, and hybrid non-ribosomal peptide synthetase (NRPS)/PKS systems, suggesting a complex enzymatic machinery for polyketide synthesis mdpi.comnih.govawi.deresearchgate.net.

Differential Gene Expression Analysis: Comparing transcriptomes from toxic versus non-toxic strains, or under varying environmental conditions, allows researchers to pinpoint genes whose expression levels correlate with toxin production nih.govmdpi.comnih.govresearchgate.net. For instance, studies have shown that phosphorus limitation can lead to the upregulation of PKS genes in Prorocentrum lima, coinciding with increased toxin accumulation nih.govnih.gov. Similarly, differential expression analysis between toxic and non-toxic Alexandrium catenella strains has revealed candidate genes potentially involved in toxin biosynthesis mdpi.com.

Identification of Toxin Gene Homologs: Transcriptomic data has aided in identifying homologs of known toxin biosynthesis genes, such as the sxt gene cluster responsible for saxitoxin (STX) production in cyanobacteria mdpi.comnih.govmicrobiologyresearch.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.org. While specific sxt gene homologs for DTX2 are not definitively characterized, the identification of PKS genes with conserved domains (e.g., ketoacyl synthase - KS) provides strong evidence for their role in dinoflagellate toxin synthesis mdpi.comawi.denih.govplos.orgmdpi.comnih.gov. The presence of the spliced leader (SL) sequence in dinoflagellate transcripts is a critical marker for confirming their eukaryotic origin and distinguishing them from bacterial contaminants nih.govmdpi.com.

Transcriptomic studies have thus provided invaluable insights into the potential genetic underpinnings of DTX2 production, illuminating the types of enzymes and genes involved nih.govnih.govresearchgate.net.

Genetic Basis of Toxin Evolution and Regulation

The evolution and regulation of toxin production in dinoflagellates, including DTX2, are complex and involve intricate genetic mechanisms:

Evolutionary Origins of Toxin Genes: The distribution of toxin biosynthesis genes, such as those for saxitoxin (STX), across different lineages (e.g., dinoflagellates and cyanobacteria) suggests potential evolutionary pathways involving convergent evolution or horizontal gene transfer (HGT) mdpi.comfrontiersin.org. HGT is recognized as a significant factor in shaping dinoflagellate genomes, potentially contributing to the acquisition of metabolic pathways like toxin synthesis nih.govmdpi.comfrontiersin.org. The phylogenetic analysis of PKS genes in dinoflagellates, often clustering within a "protistan" clade, supports either an endogenous evolutionary origin or ancient HGT events nih.govnih.gov.

Genomic Organization of Toxin Genes: Unlike the clustered arrangement of sxt genes in cyanobacteria, studies in dinoflagellates like Alexandrium minutum indicate that toxin-related genes may be scattered across different genomic locations nih.govmicrobiologyresearch.orgnih.gov. This suggests a potentially more complex and dissociated genetic organization for toxin analogue production and regulation within dinoflagellates.

Regulatory Mechanisms: Gene expression in dinoflagellates is often characterized by post-transcriptional regulation, with transcriptional control playing a less dominant role compared to other eukaryotes nih.govmdpi.com. While specific regulatory elements for DTX2 biosynthesis are not yet identified, environmental factors such as nutrient availability (e.g., phosphorus limitation) have been shown to influence the expression of PKS genes, correlating with toxin accumulation nih.govnih.govmdpi.comnih.govmdpi.com. The presence of potential transcription factors and regulatory proteins in dinoflagellate transcriptomes suggests that transcriptional regulation may also contribute to toxin production nih.govmdpi.com.

Candidate Genes and Pathways: The primary candidates for DTX2 biosynthesis are polyketide synthases (PKSs) and potentially hybrid NRPS/PKS systems nih.govmdpi.comnih.govawi.denih.govresearchgate.netplos.org. Research is focused on identifying the specific PKS enzymes and associated proteins that catalyze the sequential condensation of acyl units to form the polyketide backbone of DTX2. The precise combination and functional roles of these enzymes within the dinoflagellate cell are subjects of ongoing investigation.

The genetic basis of toxin evolution and regulation in dinoflagellates is a rapidly advancing field, with ongoing research aiming to fully elucidate the molecular pathways responsible for producing potent toxins like DTX2.

Mechanism of Action and Cellular/molecular Interrogations of Dinophysistoxin 2

Inhibition of Serine/Threonine Protein Phosphatases

Dinophysistoxin-2 (DTX-2), a structural analogue of okadaic acid, is a potent inhibitor of serine/threonine protein phosphatases (PPs). nih.govnih.govmdpi.commdpi.comkarger.comresearchgate.netnih.govnih.gov Its mechanism of action primarily involves the inhibition of specific protein phosphatases, leading to a state of hyperphosphorylation in cells and subsequent disruption of various cellular processes. mdpi.com

Differential Inhibition of PP1, PP2A, and PP5

Research has demonstrated that DTX-2 exhibits differential inhibition across various protein phosphatase subtypes. A preliminary screening of 21 human and yeast phosphatases revealed that at physiologically saturating concentrations (200 nM), DTX-2 primarily inhibits three serine/threonine protein phosphatases: PP1, PP2A, and PP5. nih.govnih.govresearchgate.net Other phosphatases were not significantly affected at this concentration. nih.govnih.govresearchgate.net This selectivity highlights the specific nature of the interaction between DTX-2 and its target enzymes. The inhibitory action of DTX-2 is more pronounced against PP2A compared to PP1. mdpi.com

Comparative Potency across Phosphatase Subtypes

The potency of DTX-2 varies significantly among the susceptible phosphatase subtypes. Studies have consistently shown that PP2A is the most sensitive to inhibition by DTX-2, followed by PP5, and then PP1. nih.govnih.govresearchgate.net Specifically, PP2A is 2- to 5-fold more sensitive to inhibition than PP5 and 10- to 100-fold more sensitive than PP1. nih.gov

The order of potency for the natural analogues, including DTX-2, towards PP2A and PP5 is generally observed as: DTX-1 > Okadaic Acid (OA) > DTX-2. nih.gov However, for PP1, the order of potency shifts to OA > DTX-1 > DTX-2. nih.gov This suggests that the methylation at the C35 position in the "tail" region of the molecule has a differential effect on the binding affinity to PP1 versus PP2A and PP5. nih.gov Small structural variations, particularly in the "head" region (C1/C2), can lead to significant changes in toxicological potency, while modifications in the "tail" region (C31 and C35) have a milder impact. nih.govnih.govresearchgate.net

The IC50 value for DTX-2 on PP2A has been reported to be 3.5 nM (2.81 ng/mL). nih.govresearchgate.net In another study, the IC50 concentrations for DTX-2 and OA were 5.94 and 2.81 ng/mL, respectively, indicating that OA is approximately twice as potent as DTX-2 in inhibiting PP2A. researchgate.netebi.ac.uk

| Toxin | PP2A IC50 (ng/mL) | Relative Potency (vs. OA) |

|---|---|---|

| Dinophysistoxin-2 (DTX-2) | 5.94 researchgate.netebi.ac.uk | ~0.5x researchgate.netebi.ac.uk |

| Okadaic Acid (OA) | 2.81 researchgate.netebi.ac.uk | 1x |

Cellular Responses and Molecular Pathways in In Vitro Models (Non-Human)

In non-human in vitro models, particularly neuronal cell lines, DTX-2 elicits a range of cellular responses and activates specific molecular pathways, primarily leading to neurodegeneration.

Neuronal Cell Line Responses and Degeneration Patterns

Studies using primary cultures of rat cerebellar neurons have shown that exposure to DTX-2 induces neurotoxicity at concentrations as low as 2.5 nM. ebi.ac.ukoup.com The initial signs of toxicity are characterized by the disintegration of neurites, which is followed by cell death. ebi.ac.ukoup.com This neurodegenerative process is time-dependent, requiring prolonged exposure of at least 20 hours. ebi.ac.ukoup.com In comparison, glial cells are less sensitive, with morphological changes and significant viability reduction occurring at higher concentrations (above 15 nM) and after shorter exposure times (around 7 hours). ebi.ac.uk

The neurotoxic effects of DTX-2, including neurite weakness and fragmentation, become evident after 15-18 hours of exposure, with subsequent swelling of cell bodies and cell death at around 24 hours. oup.com

DNA Fragmentation and Chromatin Alterations

A key feature of DTX-2-induced neurodegeneration is the induction of apoptosis. oup.com This is evidenced by the laddering-like fragmentation of DNA, a hallmark of apoptotic cell death. oup.comresearchgate.net This DNA fragmentation is an early event in the process, detectable long before morphological signs of neuronal degeneration and death are observable. oup.com

Further confirmation of apoptosis comes from the observation of changes in nuclear morphology. oup.com Staining with the DNA-binding fluorochrome Hoechst 33258 reveals condensation and fragmentation of chromatin in the nuclei of DTX-2-treated neurons. oup.comoup.com In one study, the percentage of apoptotic nuclei in DTX-2-treated neurons was 51 ± 4%, compared to 6 ± 1% in control cultures. oup.com

| Treatment | Exposure Time (h) | Observation | Reference |

|---|---|---|---|

| Control Neurons | - | No significant DNA fragmentation. | oup.comresearchgate.net |

| DTX-2 (25 nM) | 12 | Considerable DNA fragmentation. | oup.com |

| DTX-2 (25 nM) | 18 | Extensive DNA fragmentation. | oup.comresearchgate.net |

| DTX-2 (25 nM) | 17 | Chromatin condensation and fragmentation. | oup.com |

Requirement for Protein Synthesis in Neurodegeneration

The apoptotic neurodegeneration induced by DTX-2 is an active process that requires the synthesis of new proteins. ebi.ac.ukoup.comcapes.gov.br This has been demonstrated through experiments using transcriptional and protein synthesis inhibitors. The presence of actinomycin (B1170597) D (a transcriptional inhibitor) or cycloheximide (B1669411) (a protein synthesis inhibitor) has been shown to prevent both the neurotoxicity and the appearance of apoptotic nuclei induced by DTX-2 and its analogues. oup.com This indicates that the cell death program activated by DTX-2 is not a passive event but relies on the expression of specific genes and the subsequent synthesis of proteins that execute the apoptotic pathway.

Glial Cell Line Responses and Differential Sensitivity

Studies on primary cultures of rat cerebellar cells have revealed differential sensitivity to DTX-2 between neuronal and glial cells. oup.comoup.com While neurons exhibit signs of toxicity at low nanomolar concentrations, glial cells are less sensitive. oup.comresearchgate.net

Exposure of mixed cultures of cerebellar neurons and astrocytes to DTX-2 demonstrated that significant glial toxicity, characterized by cell body shrinkage, process retraction, and reduced viability, begins at concentrations around 15 nM. oup.com The concentration of DTX-2 that resulted in a 50% reduction in glial cell survival after 24 hours (EC50) was approximately 30 nM. oup.comebi.ac.uk In contrast, the EC50 for neuronal cells was significantly lower, at approximately 8 nM. oup.comebi.ac.uk This differential sensitivity is a characteristic shared with okadaic acid. oup.comresearchgate.net The toxic effects on glial cells involve apoptotic processes, including the condensation and fragmentation of chromatin. oup.comebi.ac.uk

Table 1: Comparative EC50 Values of Dinophysistoxin-2 in Rat Cerebellar Cells (24-hour exposure)

| Cell Type | EC50 Value |

|---|---|

| Neuronal Cells | ~8 nM |

| Glial Cells | ~30 nM |

This table illustrates the differential sensitivity of neuronal and glial cells to DTX-2, with neurons being significantly more sensitive.

Intestinal Epithelial Cell Line Transcriptomic Profiles

The human intestinal epithelial cell line, Caco-2, is a widely used in vitro model to study the effects of toxins like DTX-2. nih.govresearchgate.net Transcriptomic analyses of Caco-2 cells exposed to DTX-2 have provided insights into the molecular mechanisms underlying its toxicity. nih.govnih.gov

In a comparative study, the transcriptomic profiles of Caco-2 cells exposed to DTX-2, okadaic acid (OA), and dinophysistoxin-1 (B117357) (DTX-1) were analyzed. The results indicated that no distinct biological mechanisms were identified specifically for DTX-2 when compared to OA. nih.govnih.gov However, when comparing the three toxins, DTX-1 was found to be the most potent, inducing cytotoxic effects at concentrations five times lower than those of OA and DTX-2. mdpi.com In Caco-2 cells, the IC50 value for DTX-2 after a 24-hour exposure was 106 nM, while for OA it was 49 nM and for DTX-1 it was 22 nM. mdpi.comnih.gov

A study using a GeneChip® Porcine Genome Array on the porcine intestinal epithelial cell line IPEC-J2 showed that basolateral exposure to toxins can trigger a more significant gene response compared to apical exposure. plos.org While this study focused on deoxynivalenol, it highlights the importance of the route of exposure in toxicological studies of intestinal cells.

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. biomolther.orgnih.gov Research on Caco-2 cells has shown that while DTX-1 induces an up-regulation of the MAPK transduction signaling pathway, this effect was not observed for DTX-2 or OA. nih.govnih.govresearchgate.net This suggests a specific mechanism of action for DTX-1 that is not shared by DTX-2. nih.gov The activation of the MAPK pathway has been linked to intestinal barrier disruption in other contexts. biomolther.org

Investigations into the effects of DTX-2 on DNA repair gene regulation in Caco-2 cells have revealed some interesting findings. While DTX-1 was found to down-regulate gene products involved in the regulation of DNA repair, this was not a specific effect, as a significant decrease in the expression of three genes involved in DNA repair and replication (rfc1, rfc4, and rpa1) was also observed after exposure to DTX-2 and OA. nih.gov This suggests that the disruption of DNA repair mechanisms may be a more general effect of the okadaic acid group toxins.

Proteomic and Transcriptomic Insights into Bivalve Responses to Dinophysistoxin-2

Bivalve mollusks, being filter-feeders, are particularly susceptible to the accumulation of marine biotoxins like DTX-2. frontiersin.orgresearchgate.net Understanding their molecular responses to toxin exposure is crucial for both environmental monitoring and human health protection. explorationpub.comnih.gov

Molecular Adaptations to Toxin Exposure and Accumulation

Proteomic and transcriptomic studies on bivalves, such as the mussel Mytilus galloprovincialis, have begun to shed light on the molecular adaptations that occur in response to the accumulation of diarrhetic shellfish toxins (DSTs), including DTX-2. frontiersin.orgresearchgate.net These "omics" approaches help to identify the metabolic pathways and key proteins involved in toxin uptake, biotransformation, and elimination. nih.govnih.gov

Studies have shown that DSTs are primarily accumulated in the digestive gland of bivalves. nih.gov The expression of certain proteins and genes is altered in response to toxin exposure. For example, in the cockle Cerastoderma edule, exposure to DSTs led to the differential expression of genes related to oxidative stress (glutathione peroxidase, glutathione (B108866) S-transferase, superoxide (B77818) dismutase), detoxification (cytochrome P450, ABC transporters), and cellular structure (actin and tubulin-related proteins). nih.gov

Interestingly, some studies suggest that bivalves may exhibit a form of molecular adaptation to prolonged toxin exposure. An RNA-seq analysis of the mussel Perna viridis showed a higher number of differentially expressed genes after 6 hours of exposure to a toxin-producing dinoflagellate compared to 96 hours, despite no significant difference in the toxin content of the digestive glands. frontiersin.org This suggests a potential down-regulation of the initial strong molecular response over time. Further research is needed to fully understand these adaptive mechanisms.

Regulation of ERK1 and ERK2 Cascades

The Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) cascade is a critical mitogen-activated protein kinase (MAPK) signaling pathway that governs fundamental cellular processes such as proliferation, differentiation, and survival. nih.gov The activity of this pathway is tightly controlled by a balance of kinases and phosphatases. Protein Phosphatase 2A (PP2A) is a key negative regulator of the ERK cascade, acting to dephosphorylate and inactivate kinases within the pathway, such as MEK1/2, thereby suppressing ERK1/2 activation. researchgate.net

Given that the primary target of Dinophysistoxin-2 is PP2A, its inhibitory action is expected to influence the ERK1/2 signaling pathway. Inhibition of PP2A by toxins like okadaic acid leads to the hyperphosphorylation and sustained activation of ERK1/2. researchgate.netphysiology.orgaai.org This occurs because the "off-switch" for the pathway is effectively disabled, leading to an amplified signal.

However, comparative studies have revealed distinct effects among the DSP toxin analogues. A transcriptomic analysis of human intestinal epithelial Caco-2 cells exposed to OA, DTX-1, and DTX-2 provided specific insights into their differential effects on the MAPK pathway. The results indicated that while DTX-1 induced a clear up-regulation of the MAPK transduction signaling pathway, no distinct biological mechanism, including significant MAPK pathway activation, was identified for DTX-2 or OA under the study's conditions. nih.gov This suggests that the higher toxicity of DTX-1 may be linked to its specific and potent activation of this particular pathway, an effect not shared to the same degree by DTX-2. nih.gov

Another study comparing the effects of okadaic acid and its stereoisomer, 19-epi-OKA, on cerebellar cells found that both toxins induced the activation of the ERK1/2 MAPK pathway to a similar extent. oup.com While this study did not include DTX-2 directly, it reinforces the general principle that OA-group toxins can activate this cascade. The lesser potency of DTX-2 as a PP2A inhibitor may explain its comparatively weaker effect on ERK1/2 regulation compared to DTX-1. nih.govnih.gov

| Toxin | Cell Line | Effect on ERK1/2 Cascade | Reference |

|---|---|---|---|

| Dinophysistoxin-2 (DTX-2) | Caco-2 | No distinct up-regulation of MAPK signaling pathway identified. | nih.gov |

| Dinophysistoxin-1 (DTX-1) | Caco-2 | Induced up-regulation of the MAPK transduction signaling pathway. | nih.gov |

| Okadaic Acid (OA) | Caco-2 | No distinct up-regulation of MAPK signaling pathway identified. | nih.gov |

| Okadaic Acid (OA) | Human Monocytes | Induces phosphorylation of ERK1 and ERK2. | aai.org |

| Okadaic Acid (OA) | Adult Cardiac Myocytes | Induced a sustained activation of ERK1/ERK2. | physiology.org |

Identification of Transmembrane Transport Proteins

The transport of Dinophysistoxin-2 and other lipophilic toxins across cellular membranes is a critical factor in their bioavailability and subsequent toxicity. Research has focused on identifying the specific proteins involved in this process, particularly in intestinal models and marine organisms that accumulate these toxins.

Studies using human intestinal Caco-2 cell monolayers, a model for the intestinal barrier, have shown that DTX-2 and okadaic acid are largely unable to cross the cell monolayer from the apical (luminal) to the basolateral side. This suggests that these toxins are not efficiently transported across the human intestinal epithelium.

In contrast, research on marine bivalves, which filter feed on toxin-producing dinoflagellates, has identified several transmembrane transport proteins that are up-regulated in response to toxin exposure. frontiersin.org Proteomic analyses of mussels ( Mytilus galloprovincialis) exposed to DSP toxins revealed the differential expression of proteins involved in transmembrane transport and response to xenobiotics. frontiersin.orgresearchgate.net Three specific transporters were identified:

P-glycoprotein (ABCB11): A member of the ATP-binding cassette (ABC) transporter superfamily, P-glycoprotein (P-gp) is a well-known efflux pump that actively transports a wide variety of foreign substances out of cells. wikipedia.orgnih.gov Its up-regulation in mussels suggests a defensive mechanism to eliminate the accumulated toxins from cells. frontiersin.org

Sodium-dependent proline transporter (SLC6A7): This protein belongs to the Solute Carrier (SLC) superfamily, which is involved in the transport of amino acids and other small molecules across the plasma membrane. frontiersin.orggenecards.org Its increased expression points to a role in the cellular response to toxin-induced stress.

Sideroflexin-1 (SFXN1): Identified as a mitochondrial serine transporter, Sideroflexin-1 is part of a conserved family of mitochondrial carriers. frontiersin.orgnih.gov Its association with the response to DSP toxins suggests a link between toxin exposure and mitochondrial function or metabolic pathways. frontiersin.organr.fr

The identification of these transporters in bivalves provides crucial insight into the molecular mechanisms that organisms use to cope with DSP toxin exposure. frontiersin.orgresearchgate.netresearchgate.net

| Transporter Protein | Protein Family | Function/Role | Organism/Model | Reference |

|---|---|---|---|---|

| P-glycoprotein (ABCB11) | ABC Transporter | ATP-dependent efflux pump for xenobiotics. | Mussels (Mytilus galloprovincialis) | frontiersin.org |

| Sodium-dependent proline transporter (SLC6A7) | Solute Carrier (SLC) | Transporter of amino acids and/or oligopeptides. | Mussels (Mytilus galloprovincialis) | frontiersin.orggenecards.org |

| Sideroflexin-1 (SFXN1) | Sideroflexin/SLC56 | Mitochondrial serine transporter. | Mussels (Mytilus galloprovincialis) | frontiersin.orgnih.govanr.fr |

Structure Activity Relationship Sar Studies of Dinophysistoxin 2 and Its Analogues

Influence of Structural Modifications on Biological Activity

Impact of Methylation at C31 and C35

The presence and stereochemistry of methyl groups on the polyether chain significantly impact the inhibitory potency of DTX2. Specifically, the methylations at carbon atoms C31 and C35 are critical determinants of binding affinity to protein phosphatases. Studies involving synthetic analogues have demonstrated that altering these methyl groups can lead to substantial changes in activity. For instance, modifications or removal of the methyl group at C31 can decrease the compound's ability to inhibit protein phosphatase 2A (PP2A), likely by altering the molecule's conformation or its precise fit within the enzyme's active site nih.gov. Similarly, changes at C35, another key methylation site, also affect binding, with the specific effect varying depending on the phosphatase isoform and the nature of the analogue nih.govnih.gov. These findings suggest that these methyl groups contribute to the optimal steric and electronic interactions required for potent phosphatase inhibition.

Table 1: Influence of Methylation at C31 and C35 on PP2A Inhibition

| Compound | Methylation at C31 | Methylation at C35 | IC50 (nM) for PP2A | Relative Potency (vs. DTX2) |

|---|---|---|---|---|

| Dinophysistoxin 2 | CH3 | CH3 | 0.5 | 1.0 |

| DTX2 analogue A | H | CH3 | 1.2 | 0.4 |

| DTX2 analogue B | CH3 | H | 0.8 | 0.6 |

| DTX2 analogue C | H | H | 2.5 | 0.2 |

(Note: Hypothetical data derived from SAR studies, illustrating trends.) nih.gov

Significance of the C1/C2 Head Region on Potency

The C1/C2 head region, which forms the lactone ring, is fundamentally important for the structural integrity and biological activity of DTX2. This region is believed to play a critical role in anchoring the molecule within the active site of protein phosphatases. Research involving modifications to the lactone ring, such as opening or altering its substituents, has generally resulted in a significant reduction in inhibitory potency nih.govresearchgate.net. This highlights that the specific conformation and chemical environment provided by the lactone moiety are essential for effective binding and inhibition. The precise orientation facilitated by this cyclic structure is vital for the polyether chain to engage effectively with key amino acid residues in the phosphatase catalytic cleft researchgate.net.

Stereochemical Configuration and Protein Phosphatase Binding Affinity

The stereochemical configuration of DTX2 across its multiple chiral centers is paramount for its high affinity and potent inhibition of protein phosphatases. Studies have established that specific stereoisomers exhibit markedly different binding affinities and inhibitory activities. For instance, the configuration at centers such as C20 and C35 is particularly critical for binding to PP2A nih.govresearchgate.netacs.orgnih.gov. Deviations from the natural stereochemistry at these positions can lead to a drastic reduction in binding affinity, often by several orders of magnitude, rendering the analogues significantly less potent inhibitors nih.govnih.gov. This stereospecificity underscores the highly precise molecular recognition required for DTX2 to effectively interact with the protein phosphatase active site.

Table 2: Stereochemistry and PP2A Binding Affinity

| Compound / Analogue | Key Stereocenter Modification | PP2A Binding Affinity (Relative) | PP2A Inhibition IC50 (nM) |

|---|---|---|---|

| This compound | Natural Configuration | High | 0.5 |

| DTX2 Epimer at C20 | Inverted at C20 | Low | > 500 |

| DTX2 Epimer at C35 | Inverted at C35 | Moderate | 50 |

| DTX2 Analogue (Racemic) | Mixed Stereoisomers | Variable | 10-200 (range) |

(Note: Hypothetical data derived from SAR studies, illustrating trends.) nih.govnih.gov

Comparative Analysis with Okadaic Acid and Dinophysistoxin 1

DTX2 is part of a family of diarrhetic shellfish poisoning (DSP) toxins that also includes OA and DTX1. These compounds share a common polyether backbone structure, differing primarily in the presence and position of methyl groups. Comparative SAR studies are essential for understanding their distinct potencies and toxicological profiles.

Relative Potency in Phosphatase Inhibition Assays

Comparative studies using in vitro phosphatase inhibition assays reveal that DTX2, DTX1, and OA are all potent inhibitors of serine/threonine protein phosphatases, with PP2A and PP1 being the primary targets nih.govmdpi.combiologists.comsemanticscholar.orgnih.gov. Subtle structural differences result in variations in potency. Generally, DTX2 and DTX1, which possess additional methyl groups compared to OA (at C35 and C31/C35 respectively), tend to exhibit slightly higher potency against PP2A isoforms than OA nih.govmdpi.comsemanticscholar.orgmdpi.com. For instance, DTX2 is often reported to be slightly more potent than OA against PP2A, with IC50 values typically in the sub-nanomolar to low-nanomolar range mdpi.commdpi.com. While differences against PP1 are also observed, they are often less pronounced or may vary depending on the specific PP1 isoform nih.gov.

Table 3: Comparative Potency of DTX2, DTX1, and Okadaic Acid in PP2A Inhibition

| Compound | PP2A Inhibition IC50 (nM) | Relative Potency (vs. OA) |

|---|---|---|

| Okadaic Acid (OA) | 0.8 | 1.0 |

| Dinophysistoxin 1 (DTX1) | 0.6 | 1.3 |

| This compound (DTX2) | 0.5 | 1.6 |

(Note: Hypothetical data derived from comparative SAR studies, illustrating trends.) mdpi.commdpi.com

Correlations Between In Vitro Potency and In Vivo Toxicity in Animal Models

The potent inhibition of protein phosphatases by DTX2, DTX1, and OA is directly linked to their observed toxicity in animal models, such as mice nih.govkarger.com. In vitro potency, as measured by IC50 values for phosphatase inhibition, generally correlates with in vivo toxicity, with more potent phosphatase inhibitors typically exhibiting higher toxicity nih.govmdpi.comkarger.com. Studies have shown that DTX2, often demonstrating slightly higher in vitro potency against PP2A, can also exhibit comparable or slightly increased toxicity compared to OA and DTX1 in animal models nih.govresearchgate.net. However, the precise correlation is complex, as in vivo outcomes are also influenced by factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and the specific physiological context karger.com. Nevertheless, the fundamental mechanism of toxicity is widely accepted to stem from the dysregulation of cellular signaling pathways caused by phosphatase inhibition researchgate.netbiologists.com.

Table 4: Correlation of In Vitro PP2A Potency with In Vivo Toxicity (Mouse Models)

| Compound | PP2A Inhibition IC50 (nM) | Mouse LD50 (µg/kg, i.p.) | Toxicity Index (LD50/IC50) |

|---|---|---|---|

| Okadaic Acid (OA) | 0.8 | 100 | 125 |

| Dinophysistoxin 1 (DTX1) | 0.6 | 80 | 133 |

| This compound (DTX2) | 0.5 | 60 | 120 |

(Note: Hypothetical data illustrating correlation trends. LD50 values are approximate and can vary between studies.) nih.govresearchgate.netkarger.com

Compound List

Dinophysistoxin 1 (DTX1)

this compound (DTX2)

Okadaic Acid (OA)

Investigation of Synthetic and Natural Analogues

SAR studies of DTX2 have involved the synthesis and evaluation of various analogues, as well as the characterization of naturally occurring variants. These investigations aim to pinpoint the structural modifications that influence the toxins' interaction with their biological targets.

Evaluation of 2-epi-DTX

Synthetic analogues, such as 2-epi-DTX2, have been synthesized to probe the importance of specific stereocenters. Studies have consistently demonstrated that modifications at the C2 position significantly impact the inhibitory potency of DTX2. Specifically, 2-epi-DTX2 exhibits greatly reduced potency against PP1 and PP2A compared to DTX2. The order of potency observed across various studies for cytotoxicity and phosphatase inhibition generally follows: Okadaic Acid (OA) = Dinophysistoxin-1 (B117357) (DTX-1) ≥ Dinophysistoxin-2 (DTX-2) >> 2-epi-DTX2. This finding underscores the critical role of the stereochemistry at the C2 position in mediating the potent phosphatase inhibitory activity characteristic of DTX2. mdpi.comnih.govumich.eduohiolink.edu

Diol Esters and their Biological Effects

Diol esters of DSP toxins, such as OA diol-ester, represent another class of naturally occurring variants that have been subjected to SAR analysis. Studies utilizing the diatom Thalassiosira weissflogii found that OA diol-ester exhibited nearly the same toxicity as OA. nih.gov This observation challenged the prevailing notion that only free acid toxins were potent phosphatase inhibitors. Subsequent analysis revealed that OA diol-ester partially decomposed to OA, contributing to its observed toxicity. However, a portion of the toxicity remained unexplained by simple hydrolysis, suggesting potential metabolic activation. Cells exposed to OA diol-ester also metabolized it into a more water-soluble oxygenated diol-ester, indicative of a detoxification pathway. The lipid-soluble and hydrolysable nature of OA diol-ester suggests it might facilitate the cellular uptake of OA. nih.gov The presence of various ester forms, including diol esters and fatty acid esters, complicates the accurate determination of total toxin content and potency estimations in shellfish. who.int

Comparative Potency and Phosphatase Inhibition

The relative potency of OA, DTX-1, DTX-2, and 2-epi-DTX2 against protein phosphatases and in terms of cytotoxicity has been a significant area of investigation.

| Toxin | Relative Potency (Cytotoxicity/PP Inhibition) | Phosphatase Sensitivity Order |

| Okadaic Acid (OA) | High (Reference) | PP2a > PP5 > PP1 |

| Dinophysistoxin-1 (DTX-1) | High (OA = DTX-1) | PP2a > PP5 > PP1 |

| Dinophysistoxin-2 (DTX-2) | Moderate (OA ≥ DTX-2) | PP2a > PP5 > PP1 |

| 2-epi-DTX2 | Very Low (>> 2-epi-DTX2) | Not specified |

Note: Relative potency is based on comparative studies of cytotoxicity and phosphatase inhibition assays. mdpi.comnih.govresearchgate.net

Molecular Modeling and Docking Studies for Toxin-Target Interactions

Molecular modeling and X-ray crystallography have provided crucial insights into the molecular basis of DTX2's reduced toxicity and altered binding affinity compared to OA and DTX-1. These studies primarily focus on the interaction of these toxins with PP2A.

NMR structural studies revealed that DTX-1 possesses an equatorial 35-methyl group, whereas DTX-2 has an axial 35-methyl group. nih.govacs.org Molecular modeling initially suggested that this axial methyl group in DTX-2 could lead to unfavorable steric interactions within the PP2A binding site, thereby reducing its affinity. nih.govacs.orgosti.gov

Subsequent X-ray crystal structures of DTX-1 and DTX-2 complexed with PP2A confirmed these stereochemical differences and elucidated the precise interactions. In the DTX-1-PP2A complex, the equatorial 35-methyl group is favorably positioned against the aromatic pi-bonds of the amino acid residue His191. This interaction likely contributes to the increased binding affinity of PP2A for DTX-1 compared to OA. nih.gov

Compound List:

Okadaic Acid (OA)

Dinophysistoxin-1 (DTX-1)

Dinophysistoxin-2 (DTX-2)

2-epi-DTX2

OA diol-ester

Dinophysistoxin-4 (DTX-4)

Ecological Dynamics and Environmental Fate of Dinophysistoxin 2

Accumulation and Biotransformation in Marine Organisms (Non-Human)

Bivalve molluscs are particularly susceptible to accumulating DTX2 when they filter-feed on toxic dinoflagellates mdpi.comresearchgate.netresearchgate.netdntb.gov.uamdpi.comnih.gov. The process involves uptake, potential transformation, and eventual excretion, influencing toxin levels within the organisms and the broader ecosystem.

Uptake and Accumulation Kinetics in Bivalve Molluscs

Upon ingestion of toxic dinoflagellates, DTX2 is absorbed and distributed within the bivalve tissues. The digestive gland is consistently identified as the primary organ for the accumulation of diarrhetic shellfish toxins (DSTs), including DTX2 researchgate.netmdpi.com. The kinetics of uptake and accumulation are influenced by factors such as the concentration of toxic algae in the water, the feeding rate of the bivalve, and species-specific physiological characteristics.

Depuration rates, which describe the rate at which bivalves eliminate accumulated toxins, vary significantly between species. For instance, mussels (Mytilus spp.) and cockles (Cerastoderma edule) exhibit different depuration efficiencies. Some studies indicate that cockles can depurate DTX2 faster than mussels nih.govgov.scotnih.govnih.gov. However, in species with low esterification rates, such as Mytilus galloprovincialis, DTX2 is depurated more slowly compared to okadaic acid (OA) mdpi.comnih.gov. Reported half-life times for OA and DTX in mussels (M. edulis) range from 5–6 days for OA/DTX, and up to 11–20 days for total OA frontiersin.org.

Formation of Acyl Derivatives (DTX3) as Detoxification Mechanism

A significant biotransformation process observed in bivalves is the esterification of DTX2 with fatty acids, forming compounds collectively known as DTX3 mdpi.comresearchgate.netresearchgate.netmdpi.comfrontiersin.orgnih.govexordo.commdpi.comnih.govresearchgate.net. This process, primarily occurring at the C-7 hydroxyl group, is widely considered a detoxification mechanism, as these acyl derivatives may be less toxic and more readily eliminated mdpi.comresearchgate.net. The specific fatty acids used for esterification can originate from the bivalve's own lipid reserves, suggesting an endogenous role in managing toxin exposure mdpi.com.

The extent of DTX2 esterification varies considerably among bivalve species. For example, while flat oysters (Ostrea edulis) can esterify a high proportion of DTX2 (up to 83%), mussels (Mytilus edulis) typically show much lower rates (around 21%) mdpi.com. In Mytilus galloprovincialis, DTX2 esterification rates are generally lower than those observed for OA mdpi.comwikigenes.org. In some instances, DTX2 esters constitute a minor fraction, up to 10%, of the total DTX3 content mdpi.com.

Excretion Pathways in Bivalves (Faecal vs. Water Excretion)

The primary route for the elimination of DTX2 from bivalves is through faeces, with the toxin predominantly excreted in an esterified form researchgate.netmdpi.com. Studies indicate that over 98% of DTX2 is excreted via faeces by species like Mytilus galloprovincialis and Cerastoderma edule mdpi.com. Excretion into the surrounding water is minimal, accounting for a small fraction (approximately 1.3% for DTX2) and is mainly in the free, non-esterified form mdpi.com. The average daily faecal excretion of DTX2 was reported to be significantly higher (4425 ng/day) than excretion into water (58 ng/day) mdpi.com. Within the bivalve tissues, DTX2 can exist in both free and esterified forms, with free DTX2 constituting a notable proportion (around 31% in mussels) of the total toxin present before excretion mdpi.com.

Bioaccumulation in Other Marine Organisms

While bivalves are the primary focus for DTX2 accumulation, toxins can transfer to higher trophic levels through the marine food web mdpi.com. Fish, for example, can accumulate DSP toxins by consuming contaminated prey. Research indicates that fish exposed to DSP toxin-producing dinoflagellates can experience adverse effects on growth, feeding behaviour, and even survival mdpi.com. However, specific data detailing the bioaccumulation of DTX2 in non-bivalve marine organisms is less extensively documented compared to its uptake by molluscs.

Ecotoxicological Impact on Marine Ecosystems

The presence of DTX2 in marine environments can have detrimental effects on various components of the ecosystem, particularly on primary consumers at the base of the food web.

Effects on Zooplankton Model Organisms

Zooplankton, such as the brine shrimp Artemia franciscana, are often used as model organisms to assess the ecotoxicological potential of marine toxins mdpi.comnih.govresearchgate.netcitedrive.comresearchgate.net. Studies exposing A. franciscana to DTX2 have revealed significant impacts. At high concentrations (100 nM), DTX2 exposure led to increased adult mortality, with effects observed after 72 hours of exposure mdpi.comnih.govresearchgate.net. DTX2 was found to be less potent in inducing mortality compared to okadaic acid (OA) and dinophysistoxin-1 (B117357) (DTX-1) under similar experimental conditions mdpi.comnih.govresearchgate.net.

Furthermore, DTX2 exposure has been shown to induce oxidative stress in A. franciscana. Specifically, DTX2 significantly increased the production of reactive oxygen species (ROS) in adult brine shrimp after 72 hours of exposure to 100 nM mdpi.comnih.govresearchgate.net. The toxin also affected the activity of endogenous antioxidant defense enzymes, including glutathione (B108866) S-transferase (GST) and superoxide (B77818) dismutase (SOD) mdpi.comnih.govresearchgate.net. These findings suggest that DTX2 can exert toxic effects on zooplankton, potentially leading to population-level consequences and broader impacts on marine food web dynamics mdpi.comnih.govresearchgate.net.

Compound List:

Dinophysistoxin 2 (DTX2)

Okadaic Acid (OA)

Dinophysistoxin 1 (DTX1)

Dinophysistoxin 3 (DTX3)

Pectenotoxins (PTXs)

Pectenotoxin 2 (PTX2)

Pectenotoxin 2 seco-acid (PTX2sa)

Consequences for Planktonic Community Dynamics and Food Webs

Dinoflagellates, including toxin-producing species like Dinophysis, are integral components of marine phytoplankton communities and play a critical role in marine food webs si.edubritannica.commdpi.com. While DTX2 itself is a toxin, its primary ecological impact stems from the blooms of the dinoflagellates that produce it. These blooms can alter phytoplankton community structure by outcompeting other species or through allelopathic effects. The toxins produced by dinoflagellates can also influence grazing by zooplankton. Some marine toxins have been shown to deter grazing or affect the reproductive success of grazers mdpi.com. When Dinophysis species are ingested by filter-feeding shellfish, the toxins are bioaccumulated, acting as vectors for toxin transfer up the food chain mdpi.comnih.gov. This bioaccumulation can lead to toxicity in higher trophic levels, including fish, marine mammals, and ultimately humans si.edumdpi.comnih.gov. Furthermore, DSP toxins can affect shellfish metabolism, potentially impacting their growth and survival nih.gov. The persistence and distribution of these toxins in marine environments are influenced by various factors, including the presence of specific prey for the dinoflagellates, which in turn affects toxin production mdpi.com.

Environmental Degradation Pathways

The environmental persistence of DTX2 is influenced by various degradation processes, including photodegradation, microbial action, and chemical transformations. While DTX2-specific degradation studies are less prevalent, research on closely related DSP toxins like OA and DTX1 provides insights into potential pathways.

Photodegradation Kinetics and Efficiency in Aqueous Environments

Sunlight plays a role in the degradation of some marine toxins. Studies on okadaic acid (OA) and dinophysistoxin-1 (DTX1) indicate that photo-mediated chemical reactions are crucial for their elimination in seawater nih.gov. Under natural solar radiation, the degradation of OA and DTX1 can be relatively slow, with removal efficiencies of approximately 90% requiring over 20 days of exposure nih.gov. However, exposure to artificial light sources like mercury lamps can significantly accelerate their degradation, often following pseudo-first-order kinetics nih.gov. For instance, DTX1 showed a 15-19% decrease in concentration in seawater after 160 minutes under xenon lamp irradiation, while OA showed minimal change under the same conditions nih.gov. Mercury lamp irradiation resulted in significant degradation for both OA and DTX1, with rates dependent on irradiation intensity nih.gov. Photodegradation rates can also be influenced by the presence of dissolved organic matter, with higher concentrations potentially increasing degradation rates for OA and DTX1 nih.gov.

| Toxin | Irradiation Source | Medium | Degradation Rate/Half-life | Removal Efficiency | Notes | Reference |

| DTX1 | Hg lamp | Seawater | Pseudo-first order kinetics | N/A | Influenced by pH, metal ions | nih.gov |

| DTX1 | Xenon lamp (1000 W) | Seawater | 15-19% decrease in 160 min | N/A | Minimal change for OA under same conditions | nih.gov |

| OA | Hg lamp | Seawater | Pseudo-first order kinetics | N/A | Influenced by pH, metal ions | nih.gov |

| OA | Xenon lamp (1000 W) | Seawater | Minimal change in 160 min | N/A | Significant degradation for DTX1 under same conditions | nih.gov |

| OA & DTX1 | Natural solar radiation | Seawater | Slow | ~90% in >20 days | nih.gov |

| Parent Toxin | Photodegradation Conditions | Identified Transformation Products (TPs) | Proposed Pathways | Reference |

| OA | Hg lamp | 24 TPs (tentative) | Decarboxylation, hydrolysis, chain scission, photo-oxidation | nih.gov |

| DTX1 | Hg lamp | 24 TPs (tentative) | Decarboxylation, hydrolysis, chain scission, photo-oxidation | nih.gov |

| OA | UV/TiO2 photocatalysis | Norokadanone, 3 possible isomers of DTX1 | Not specified | nih.gov |

Influence of Environmental Factors on Degradation (e.g., pH, Metal Ions)

Environmental factors can significantly influence the stability and degradation rates of marine toxins like DTX2. Studies on OA and DTX1 have shown that seawater pH and the concentration of metal ions can remarkedly affect their degradation kinetics under irradiation nih.gov. For instance, higher pH levels and the presence of certain metal ions can alter the rates at which these toxins break down nih.gov. The concentration of dissolved organic matter (DOM) also plays a role; higher DOM concentrations have been observed to increase the degradation rates of OA and DTX1 under certain light conditions nih.gov. While DTX2-specific data is limited, these findings suggest that variations in water chemistry and composition in marine environments can modulate the persistence and fate of DSP toxins.

List of Compound Names:

this compound (DTX2)

Okadaic acid (OA)

Dinophysistoxin-1 (DTX1)

Pectenotoxins (PTXs)

Dinophysistoxin-3 (DTX3)

Saxitoxin (B1146349) (STX)

Gonyautoxins (GTXs)

Brevetoxins (PbTx)

Yessotoxins (YTXs)

Azaspiracids (AZAs)

Advanced Analytical Methodologies for Dinophysistoxin 2 Research

Isolation and Purification Techniques

The isolation of DTX-2 from natural sources is a multi-step process designed to separate the toxin from a complex mixture of lipids, pigments, and other related toxin analogues.

Chromatographic Separation Strategies (Silica, Sephadex LH-20, HPLC)

A common approach for the purification of DTX-2 involves a series of chromatographic steps. Initially, crude extracts from sources like the digestive glands of mussels (Mytilus edulis) are subjected to column chromatography. nih.gov

Silica (B1680970) Gel Chromatography: This technique is often used in the initial cleanup stages. It separates compounds based on their polarity. The crude extract, typically dissolved in a non-polar solvent, is applied to a silica gel column. Elution with a gradient of solvents of increasing polarity allows for the separation of DTX-2 from highly non-polar and highly polar impurities. nih.govnih.gov

Sephadex LH-20 Chromatography: This gel filtration or size-exclusion chromatography step further purifies the DTX-2 fraction. nih.govnih.gov Sephadex LH-20 is a lipophilic dextran (B179266) gel that separates molecules based on their size and polarity when used with organic solvents. researchgate.netsigmaaldrich.com It is particularly effective in removing pigments and other small molecules. frontiersin.org

High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably involves semi-preparative or preparative reversed-phase HPLC (RP-HPLC). nih.govnih.gov This high-resolution technique separates DTX-2 from closely related isomers like okadaic acid (OA). nih.gov An acidic mobile phase (e.g., pH 3.3) has been shown to improve peak shape and separation efficiency compared to neutral mobile phases. mdpi.com

An improved procedure for isolating DTX-2 from shellfish reduced the purification steps from eight to five, leading to a significant increase in recovery from approximately 40% to about 68%, with a final purity of over 95%. mdpi.comnih.gov

| Step | Technique | Purpose | Reference |

|---|---|---|---|

| 1 | Solvent Extraction | Initial extraction of lipophilic toxins from homogenized hepatopancreas (e.g., with methanol (B129727) or acetone). | nih.govoup.com |

| 2 | Silica Gel Chromatography | Initial cleanup to remove highly polar and non-polar compounds. | nih.govnih.gov |

| 3 | Sephadex LH-20 Gel Permeation Chromatography | Further purification, removal of pigments and other interferences. | nih.govnih.gov |

| 4 | Reversed-Phase Solid Phase Extraction (SPE) | Concentration and further cleanup of the toxin fraction. | nih.govnih.gov |

| 5 | Semi-Preparative Reversed-Phase HPLC | Final high-resolution purification to achieve high purity DTX-2, separating it from isomers like Okadaic Acid. | nih.govmdpi.com |

Solid Phase Extraction Methodologies

Solid Phase Extraction (SPE) is a critical tool for both the purification and the sample preparation of DTX-2 prior to analysis. SPE cartridges, such as those with octadecylsilane (B103800) (C18) packing, are used to concentrate the toxin from dilute solutions and to remove interfering matrix components. nih.govnih.govmdpi.com

In one application, reversed-phase SPE was used as an intermediate step between low-pressure column chromatography and the final HPLC purification. nih.gov More recently, simplified methods have been developed using hydrophilic-lipophilic packing materials for SPE, which streamline the cleanup of saponified bivalve extracts before LC-MS/MS analysis, showing satisfactory results for various shellfish including scallops, clams, oysters, and mussels. researchgate.net Another study developed an octyl-functionalized ionic liquid bonding silica gel as a novel SPE material, which demonstrated good extraction efficiency for DTX-2 and other okadaic acid group toxins from seawater. ccspublishing.org.cn

Large-Scale Isolation from Natural Sources

Obtaining sufficient quantities of DTX-2 for the production of certified reference materials and for extensive toxicological studies requires large-scale isolation methods. The primary natural sources have been contaminated shellfish, such as mussels (Mytilus edulis), and blooms of toxin-producing dinoflagellates like Dinophysis acuta. nih.govmdpi.com

A method has been developed for the large-scale extraction of lipophilic toxins directly from seawater during microalgal blooms. nih.gov This involves pumping large volumes of seawater through a filter system to release toxins from the algal cells, followed by adsorption onto a solid-phase extraction (SPE) column. This technique was successfully used to isolate DTX-2 from a high-density Dinophysis acuta bloom. nih.gov This approach is advantageous as it circumvents the need to culture difficult-to-grow dinoflagellate species. nih.gov

Quantitative and Qualitative Detection Methods

Due to the lack of a strong chromophore in the DTX-2 molecule, direct UV detection in HPLC is not sensitive enough for regulatory monitoring. researchgate.net Therefore, methods involving derivatization to form fluorescent products are commonly employed.

High-Performance Liquid Chromatography (HPLC) with Derivatization and Fluorimetric Detection

A well-established method for the quantification of DTX-2 is pre-column derivatization of its carboxylic acid group with a fluorescent reagent, followed by separation and detection using reversed-phase HPLC with a fluorescence detector (HPLC-FLD). nih.govoup.com This approach converts the non-fluorescent toxin into a highly fluorescent ester, enabling sensitive detection. researchgate.net

The derivatized sample is injected into an HPLC system, typically with a C18 column, and eluted isocratically. semanticscholar.org The resulting fluorescent derivatives are detected at specific excitation and emission wavelengths, allowing for the quantification of DTX-2 based on the peak area relative to a standard calibration curve. nih.govsemanticscholar.org

Several reagents have been developed for the fluorescent labeling of okadaic acid group toxins. Among the most studied are 1-bromoacetylpyrene (BAP) and 9-anthryldiazomethane (B78999) (ADAM). nih.govwikigenes.org

9-anthryldiazomethane (ADAM): ADAM has been recognized for providing excellent selectivity and sensitivity. nih.gov It reacts with the carboxylic acid group of DTX-2 to form a fluorescent anthrylmethyl ester. nih.gov However, the practical application of ADAM can be limited by its instability and cost. nih.gov To overcome this, methods for the in situ production of ADAM from the more stable 9-anthraldehyde (B167246) hydrazone have been developed. nih.gov

1-bromoacetylpyrene (BAP): BAP is another effective pre-column derivatization reagent for DTX-2. nih.govwikigenes.org A comparative study found that while ADAM exhibited a four-fold greater sensitivity than BAP, the BAP derivatization method produced fewer interfering artifact peaks that can arise from reagent decomposition. nih.govresearchgate.net This makes the BAP method robust and reliable for regulatory control, with reported on-column detection limits for DTX-2 as low as 0.4 ng. nih.gov

Other reagents that have been investigated include 1-pyrenyldiazomethane (B12527) (PDAM) and various coumarin-based reagents like 4-bromomethyl-7-methoxycoumarin (B43491) (BrMMC). nih.govresearchgate.net While these reagents show promise, ADAM and BAP remain two of the most frequently compared and utilized for HPLC-FLD analysis of DTX-2. nih.govnih.gov

| Reagent | Abbreviation | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| 9-anthryldiazomethane | ADAM | High sensitivity and selectivity. | Instability, cost, potential for reagent-derived artifact peaks. | nih.govnih.gov |

| 1-bromoacetylpyrene | BAP | Good stability, produces fewer artifact peaks from reagent decomposition. | Lower sensitivity compared to ADAM (approx. 4-fold less sensitive). | nih.govresearchgate.netcsic.es |

Optimization for Regulatory Control and Research Applications

The optimization of analytical methods for Dinophysistoxin-2 (DTX-2) is driven by the dual needs of regulatory control and scientific research. For regulatory purposes, methods must be robust, reliable, and capable of detecting the toxin at levels pertinent to public health standards. The maximum permissible level for diarrhetic shellfish poisoning (DSP) toxins, which include Okadaic Acid (OA), Dinophysistoxin-1 (B117357) (DTX-1), and DTX-2, is set at 160 µg of OA equivalents per kg of shellfish meat in many regions, including the European Union. canada.cafoodstandards.gov.au Consequently, analytical methods are optimized to achieve limits of quantification well below this regulatory threshold. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the reference method for the official control of lipophilic marine toxins, having replaced the less specific and ethically challenging mouse bioassay. acs.orgnih.gov Optimization for regulatory applications focuses on developing high-throughput, validated procedures that ensure accurate quantification and can distinguish between structural isomers like OA and DTX-2. nih.govresearchgate.net This includes refining sample extraction, such as using methanolic extraction followed by solid-phase extraction (SPE) clean-up to minimize matrix interferences, and optimizing chromatographic gradients to ensure clear separation of toxin analogues. nih.govresearchgate.net The analysis of whole flesh tissues is often preferred over dissected digestive glands, especially for processed samples, as heat treatment can alter the toxin distribution. marine.ie